

Technical Guide: Synthesis and Characterization of 5-Bromofuran-2-carbonyl chloride

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Compound of Interest

Compound Name: 5-Bromofuran-2-carbonyl chloride

Cat. No.: B1334073

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **5-Bromofuran-2-carbonyl chloride**, a key intermediate in the development of novel therapeutics. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visualizations to facilitate a thorough understanding of the compound's preparation and properties.

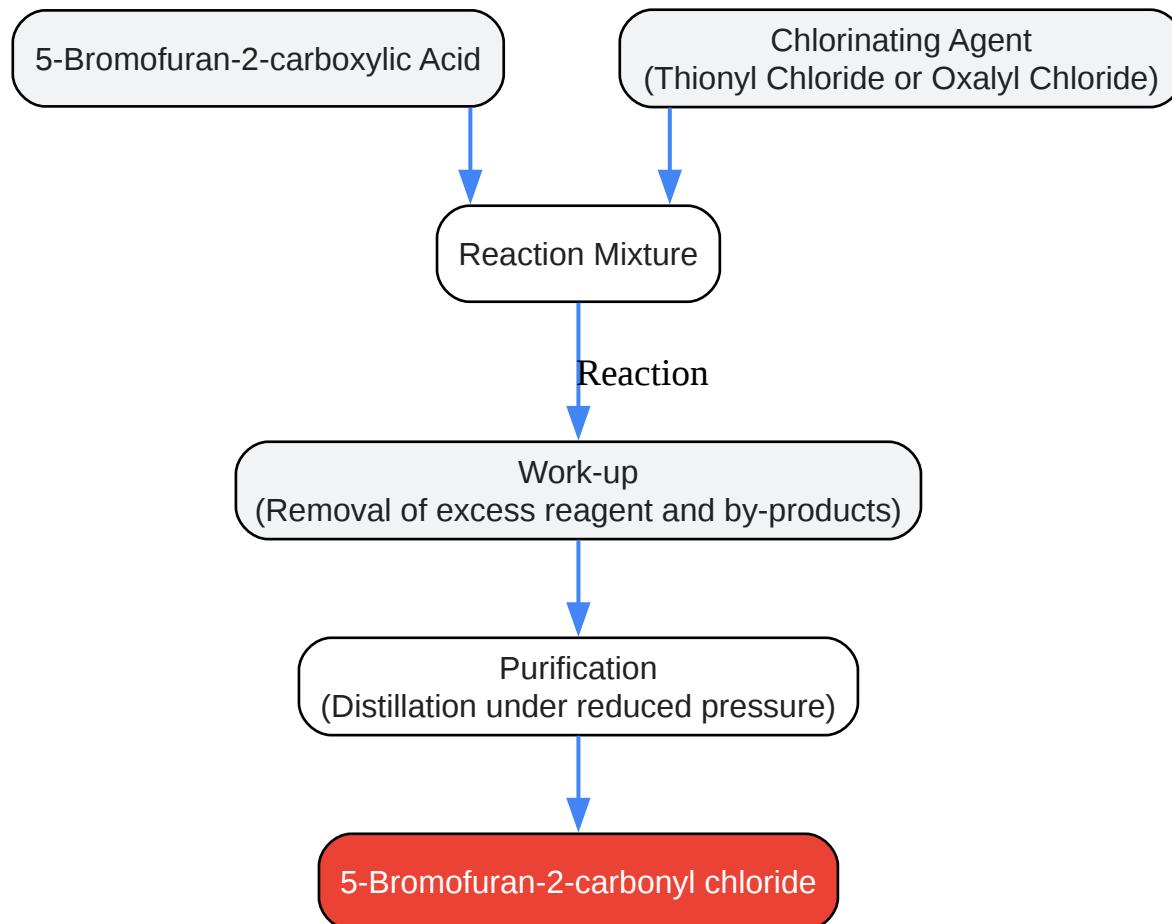
Introduction

5-Bromofuran-2-carbonyl chloride is a reactive acyl chloride and a valuable building block in medicinal chemistry and organic synthesis. Its furan scaffold is a common motif in pharmacologically active molecules, and the presence of a bromine atom and a carbonyl chloride group allows for diverse downstream functionalization, making it an important starting material for the synthesis of amides, esters, and other derivatives with potential therapeutic applications.

Synthesis of 5-Bromofuran-2-carbonyl chloride

The primary and most direct route for the synthesis of **5-Bromofuran-2-carbonyl chloride** is the conversion of 5-bromofuran-2-carboxylic acid using a suitable chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl_2) and oxalyl chloride ($(\text{COCl})_2$).

Synthesis Workflow



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Caption: Synthesis workflow for **5-Bromofuran-2-carboxyl chloride**.

Experimental Protocols

2.2.1. Synthesis using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

- 5-bromofuran-2-carboxylic acid
- Thionyl chloride (SOCl_2)

- N,N-Dimethylformamide (DMF, catalytic amount)
- Anhydrous toluene (optional, as solvent)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromofuran-2-carboxylic acid.
- Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A few drops of DMF can be added as a catalyst. The reaction can be performed neat or in an anhydrous solvent like toluene.
- Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride by distillation at atmospheric pressure, followed by rotary evaporation under reduced pressure. To remove the last traces, anhydrous toluene can be added and co-evaporated.
- The crude **5-Bromofuran-2-carbonyl chloride** can be purified by fractional distillation under reduced pressure.

2.2.2. Synthesis using Oxalyl Chloride

This method is often preferred for its milder reaction conditions and cleaner by-products (CO, CO₂, and HCl), which are all gaseous.

Materials:

- 5-bromofuran-2-carboxylic acid
- Oxalyl chloride ((COCl)₂)
- N,N-Dimethylformamide (DMF, catalytic amount)
- Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Round-bottom flask with a gas outlet
- Magnetic stirrer
- Rotary evaporator

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromofuran-2-carboxylic acid in an anhydrous solvent such as DCM or DCE.
- Add a catalytic amount of DMF (1-2 drops).
- Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the solution at room temperature. Vigorous gas evolution will be observed.
- Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases.
- Remove the solvent and excess oxalyl chloride by rotary evaporation.
- The resulting crude **5-Bromofuran-2-carbonyl chloride** is often of high purity and can be used directly in the next step or further purified by distillation under reduced pressure.

Characterization Data

Physical and Chemical Properties

Property	Value	Reference
Chemical Formula	<chem>C5H2BrClO2</chem>	[1] [2] [3] [4] [5]
Molecular Weight	209.43 g/mol	[2] [5]
Appearance	Colorless liquid	[1]
CAS Number	26726-16-9	[1] [2] [5]
Boiling Point	Data not readily available. Purification is typically performed by distillation under reduced pressure.	

Spectroscopic Data (Predicted)

The following spectroscopic data is predicted based on the analysis of closely related structures and general principles of spectroscopy.

Technique	Predicted Data
¹ H NMR	δ (ppm): ~7.0-7.5 (d, 1H, furan-H), ~6.5-7.0 (d, 1H, furan-H). The two furan protons are expected to appear as doublets due to coupling.
¹³ C NMR	δ (ppm): ~155-165 (C=O, acid chloride), ~140-150 (C-Br), ~120-130 (C-COCl), ~115-125 (furan CH), ~110-120 (furan CH).
IR (Infrared)	ν (cm ⁻¹): ~1750-1800 (C=O stretch, strong, characteristic of acyl chlorides), ~3100-3150 (C-H stretch, furan), ~1500-1600 (C=C stretch, furan ring).
Mass Spec (MS)	Predicted [M+H] ⁺ : 208.90, Predicted [M+Na] ⁺ : 230.88. The spectrum will show characteristic isotopic patterns for bromine (⁷⁹ Br and ⁸¹ Br in ~1:1 ratio) and chlorine (³⁵ Cl and ³⁷ Cl in ~3:1 ratio). [4]

Safety and Handling

5-Bromofuran-2-carbonyl chloride is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is corrosive and will react with water and other nucleophiles to release HCl gas. Store in a cool, dry place under an inert atmosphere.

Conclusion

This technical guide provides essential information for the synthesis and characterization of **5-Bromofuran-2-carbonyl chloride**. The detailed protocols and compiled data will be a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient preparation and utilization of this important chemical intermediate.

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